

Chrodrimanin B: A Fungal Meroterpenoid with Potent Insecticidal Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chrodrimanin B*

Cat. No.: B606662

[Get Quote](#)

A Technical Guide on the Discovery, Natural Source, and Biological Activity of **Chrodrimanin B**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrodrimanin B is a fungal-derived meroterpenoid that has garnered significant attention for its potent and selective insecticidal properties. This technical guide provides a comprehensive overview of the discovery of **Chrodrimanin B**, its natural sources, and the elucidation of its biological mechanism of action. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are presented, along with a summary of key quantitative data. Furthermore, this document includes visualizations of the **Chrodrimanin B** biosynthetic pathway and a representative experimental workflow to facilitate a deeper understanding of this promising natural product.

Discovery and Natural Source

Chrodrimanin B was first identified as a secondary metabolite produced by various fungal species. The biosynthetic gene cluster responsible for its production was discovered in *Penicillium verruculosum* TPU1311.^[1] Subsequent research has identified several species of the genus *Talaromyces* as natural producers of **Chrodrimanin B** and its analogs. These include *Talaromyces* sp. YO-2, *Talaromyces funiculosus*, *Talaromyces verruculosum*, and *Talaromyces amestolkiae*. The production of **Chrodrimanin B** and its congeners, **Chrodrimanins A, C, D, E, F, G, and H**, has been reported from these fungal strains.

Physicochemical Properties and Spectroscopic Data

The chemical structure of **Chrodrimanin B** was elucidated through extensive spectroscopic analysis. The following table summarizes the key physicochemical and spectroscopic data for **Chrodrimanin B**.

Property	Value
Molecular Formula	$C_{27}H_{32}O_8$
Molecular Weight	484.54 g/mol
1H NMR ($CDCl_3$, 500 MHz) δ (ppm)	7.98 (1H, d, $J=9.5$ Hz), 6.25 (1H, d, $J=9.5$ Hz), 5.86 (1H, s), 5.49 (1H, d, $J=4.0$ Hz), 4.31 (1H, q, $J=6.5$ Hz), 3.84 (1H, d, $J=4.0$ Hz), 3.32 (1H, m), 2.45 (1H, m), 2.10 (3H, s), 1.95-1.80 (2H, m), 1.75-1.60 (1H, m), 1.45 (3H, s), 1.29 (3H, d, $J=6.5$ Hz), 1.18 (3H, s), 1.05 (3H, s), 0.92 (3H, d, $J=7.0$ Hz)
^{13}C NMR ($CDCl_3$, 125 MHz) δ (ppm)	199.8, 170.2, 163.8, 161.2, 144.5, 139.8, 115.8, 112.9, 101.5, 82.1, 78.5, 74.3, 70.9, 50.1, 45.3, 41.8, 39.2, 36.5, 31.9, 29.8, 27.9, 25.4, 21.0, 19.8, 18.3, 16.5, 14.2
High-Resolution Mass Spectrometry (HR-ESI-MS)	m/z $[M+H]^+$ calculated for $C_{27}H_{33}O_8$: 485.2170; found: 485.2172

Biological Activity: A Potent and Selective Insecticide

Chrodrimanin B exhibits potent insecticidal activity by acting as a selective blocker of insect γ -aminobutyric acid (GABA)-gated chloride channels, also known as RDL receptors.^[2] This mode of action leads to the paralysis and death of susceptible insects.

Quantitative Bioactivity Data

Electrophysiological studies have quantified the potent and selective action of **Chrodrimanin B**.

Target	Assay	IC ₅₀
Bombyx mori GABA Receptor (RDL)	Two-electrode voltage-clamp	1.66 nM[2]
Human $\alpha 1\beta 2\gamma 2$ GABAR	Two-electrode voltage-clamp	1.48 μ M[2]

The significant difference in IC₅₀ values highlights the remarkable selectivity of **Chrodrimanin B** for insect GABA receptors over their human counterparts, suggesting a favorable safety profile for non-target organisms. The order of insecticidal potency among chrodrimanin analogs has been reported as B > D > A.[2]

Experimental Protocols

Fungal Fermentation and Isolation of Chrodrimanin B

Organism: Talaromyces sp. YO-2

Fermentation:

- The fungal strain is cultured on a solid medium, such as potato dextrose agar (PDA), for 7-10 days at 28°C to obtain a mature mycelial culture.
- A small piece of the agar culture is used to inoculate a seed culture medium (e.g., potato dextrose broth, PDB). The seed culture is incubated for 3-4 days at 28°C with shaking at 150 rpm.
- The seed culture is then used to inoculate a production culture medium. A suitable production medium consists of okara (soybean pulp) supplemented with other nutrients.
- The production culture is incubated for 14-21 days at 28°C under static conditions.

Extraction and Purification:

- The fermented solid medium is extracted three times with an organic solvent such as ethyl acetate (EtOAc).
- The combined organic extracts are concentrated under reduced pressure to yield a crude extract.
- The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc to separate fractions based on polarity.
- Fractions containing **Chrodrimanin B** are identified by thin-layer chromatography (TLC) and combined.
- Further purification is achieved by repeated column chromatography (e.g., Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC) to yield pure **Chrodrimanin B**.

Heterologous Biosynthesis of **Chrodrimanin B** in *Aspergillus oryzae*

The complete biosynthetic pathway of **Chrodrimanin B** has been elucidated through heterologous expression of the responsible gene cluster from *Penicillium verruculosum* TPU1311 in the fungal host *Aspergillus oryzae*.[\[1\]](#)

Methodology:

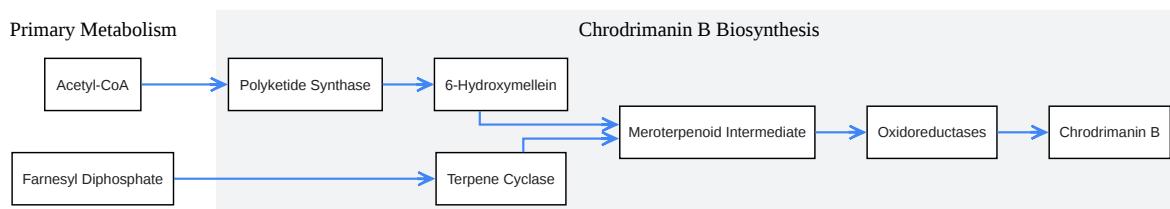
- Gene Cluster Identification: The biosynthetic gene cluster for **Chrodrimanin B** is identified from the genomic DNA of *P. verruculosum* TPU1311.
- Gene Cloning and Vector Construction: The identified genes are amplified by PCR and cloned into suitable expression vectors under the control of strong promoters functional in *A. oryzae* (e.g., *amyB* promoter).
- Transformation of *A. oryzae*: The expression vectors are introduced into *A. oryzae* protoplasts using a polyethylene glycol (PEG)-mediated transformation method.
- Selection and Cultivation: Transformed colonies are selected based on auxotrophic markers. Positive transformants are then cultivated in a suitable production medium.

- Analysis of Metabolites: The culture broth and mycelia are extracted and analyzed by HPLC and LC-MS to confirm the production of **Chrodrimanin B** and other pathway intermediates.

Electrophysiological Analysis of Chrodrimanin B Activity

Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes:

- Receptor Expression: cRNA encoding the insect RDL receptor (e.g., from *Bombyx mori*) or human $\alpha 1\beta 2\gamma 2$ GABAR subunits is injected into *Xenopus laevis* oocytes. The oocytes are incubated for 2-4 days to allow for receptor expression.
- Electrophysiological Recording:
 - Oocytes are placed in a recording chamber and perfused with a standard saline solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.5).
 - The oocyte is impaled with two glass microelectrodes filled with 3 M KCl to clamp the membrane potential at a holding potential of -60 mV.
 - GABA is applied to the oocyte to elicit a current response.
 - **Chrodrimanin B** is co-applied with GABA to determine its inhibitory effect on the GABA-induced current.
 - Dose-response curves are generated to calculate the IC₅₀ value.

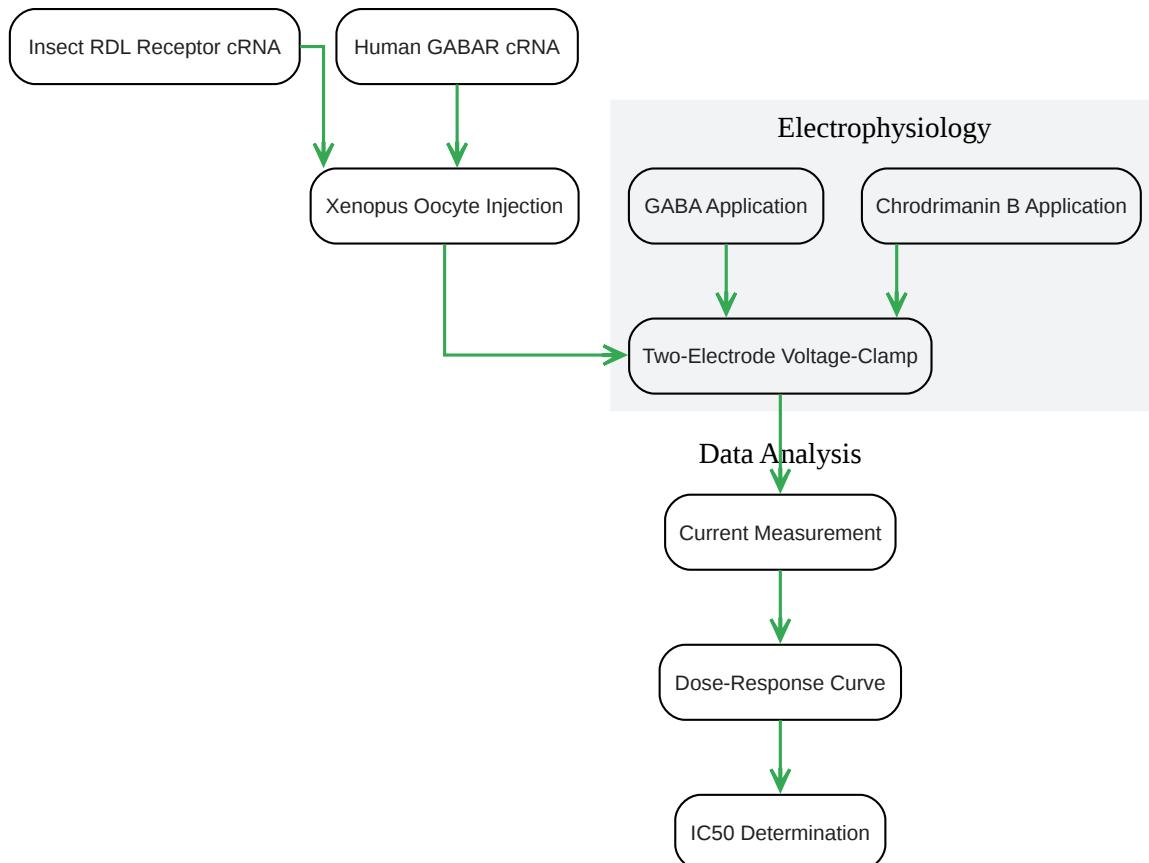

Whole-Cell Patch-Clamp on Insect Neurons:

- Neuron Preparation: Neurons are isolated from the desired insect species (e.g., silkworm larvae) and cultured for a short period.
- Electrophysiological Recording:
 - A glass micropipette with a tip resistance of 3-5 M Ω is filled with an internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2) and forms a high-resistance seal with the membrane of a single neuron.

- The membrane patch is ruptured to achieve the whole-cell configuration.
- The neuron is perfused with an external saline solution.
- GABA and **Chrodrimanin B** are applied to the neuron via a perfusion system to record changes in the membrane current.

Visualizations

Biosynthetic Pathway of Chrodrimanin B



[Click to download full resolution via product page](#)

Caption: Simplified biosynthetic pathway of **Chrodrimanin B**.

Experimental Workflow for Bioactivity Assessment

Receptor Preparation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Elucidation and Heterologous Reconstitution of Chrodrimanin B Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meroterpenoid Chrodrimanins Are Selective and Potent Blockers of Insect GABA-Gated Chloride Channels | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Chrodrimanin B: A Fungal Meroterpenoid with Potent Insecticidal Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606662#chrodrimanin-b-discovery-and-natural-source]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com